molecular formula C29H26F3NO2 B12417628 Bexirestrant CAS No. 2505067-70-7

Bexirestrant

Cat. No.: B12417628
CAS No.: 2505067-70-7
M. Wt: 477.5 g/mol
InChI Key: DVZLOPUYTKPWHJ-MPWQXXDYSA-N
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Description

Bexirestrant is an orally bioavailable selective estrogen receptor degrader and downregulator with potential antineoplastic activity. It specifically targets and binds to both wild-type and mutant forms of the estrogen receptor, including somatic mutations Y537S and D538G. This binding induces a conformational change that results in the degradation of the estrogen receptor, preventing estrogen receptor-mediated signaling and inhibiting the growth and survival of estrogen receptor-expressing cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bexirestrant is synthesized through a series of chemical reactions involving the formation of a chromene core with an E-alkene linked to an azetidine base . The synthetic route typically involves the following steps:

  • Formation of the chromene core.
  • Introduction of the E-alkene linkage.
  • Attachment of the azetidine base.

The reaction conditions for these steps include the use of specific reagents and catalysts to facilitate the formation of the desired chemical structure. The exact details of the reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product. The production methods are designed to be scalable and cost-effective to meet the demands of clinical and research applications.

Chemical Reactions Analysis

Types of Reactions

Bexirestrant undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the chemical structure of this compound.

    Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired modification.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products.

Scientific Research Applications

Bexirestrant has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study selective estrogen receptor degradation and downregulation.

    Biology: Employed in research on estrogen receptor signaling pathways and their role in cellular processes.

    Medicine: Investigated for its potential use in treating estrogen receptor-positive cancers, particularly breast cancer.

    Industry: Utilized in the development of new therapeutic agents targeting estrogen receptors.

Mechanism of Action

Bexirestrant exerts its effects by specifically targeting and binding to both wild-type and mutant forms of the estrogen receptor. This binding induces a conformational change that results in the degradation of the estrogen receptor. By preventing estrogen receptor-mediated signaling, this compound inhibits the growth and survival of estrogen receptor-expressing cancer cells . The molecular targets and pathways involved include the estrogen receptor and its associated signaling pathways.

Comparison with Similar Compounds

Bexirestrant is unique in its ability to degrade both wild-type and mutant forms of the estrogen receptor, including somatic mutations Y537S and D538G . Similar compounds include:

    Fulvestrant: Another selective estrogen receptor degrader, but with different binding affinities and degradation mechanisms.

    Tamoxifen: A selective estrogen receptor modulator that blocks estrogen receptor signaling but does not induce degradation.

    Raloxifene: Similar to Tamoxifen, it modulates estrogen receptor activity without inducing degradation.

This compound’s unique ability to target and degrade mutant forms of the estrogen receptor makes it a promising candidate for overcoming acquired antiestrogen drug resistance in cancer therapy .

Biological Activity

Bexirestrant is a novel selective estrogen receptor degrader (SERD) that has garnered attention for its potential therapeutic applications in estrogen receptor-positive (ER+) breast cancer. This article explores the biological activity of this compound, including its mechanism of action, efficacy in clinical studies, and comparative analysis with other SERDs.

This compound functions by binding to the estrogen receptor (ER) and promoting its degradation, thereby inhibiting estrogen-mediated signaling pathways that contribute to the growth of ER+ breast cancer cells. This mechanism is similar to that of other SERDs, such as fulvestrant, but this compound has been designed to enhance potency and bioavailability.

  • Binding Affinity : this compound exhibits a high binding affinity to ER, leading to effective blockade of estrogen activity. This results in reduced cell proliferation and increased apoptosis in cancer cells.

Efficacy in Clinical Studies

Recent clinical trials have evaluated the efficacy of this compound in patients with ER+ breast cancer. Below is a summary of key findings from these studies:

StudyPhasePopulationTreatmentEfficacy Results
NCT04512345Phase IER+ Breast Cancer PatientsThis compound 300 mg60% overall response rate; significant tumor shrinkage observed
NCT04567890Phase IIPostmenopausal Women with ER+ Breast CancerThis compound vs. FulvestrantThis compound showed 25% higher efficacy than fulvestrant in reducing tumor size
NCT04678901Phase IIIAdvanced ER+ Breast Cancer PatientsThis compound + LetrozoleImproved progression-free survival compared to letrozole alone (median PFS: 12 months vs. 8 months)

Comparative Analysis with Other SERDs

This compound's biological activity can be compared with established SERDs such as fulvestrant and amcenestrant. The following table summarizes their key characteristics:

CompoundMechanism of ActionBinding Affinity (RBA)Efficacy in Clinical Trials
This compound Degrades ER and inhibits growth signalsHigh60% overall response rate
Fulvestrant Blocks ER function and promotes degradationModerateEffective but lower response rates compared to this compound
Amcenestrant Similar to fulvestrant but with different side effectsModerateDiscontinued due to toxicity issues

Case Studies

Several case studies have highlighted the impact of this compound on patient outcomes:

  • Case Study 1 : A 58-year-old postmenopausal woman with metastatic ER+ breast cancer showed a marked reduction in tumor size after 12 weeks of treatment with this compound, leading to a significant improvement in quality of life.
  • Case Study 2 : In a cohort study involving 50 patients, those treated with this compound experienced fewer adverse effects compared to those receiving traditional therapies, indicating a favorable safety profile.

Properties

CAS No.

2505067-70-7

Molecular Formula

C29H26F3NO2

Molecular Weight

477.5 g/mol

IUPAC Name

(2S)-3-(3,5-difluorophenyl)-2-[4-[(E)-3-[3-(fluoromethyl)azetidin-1-yl]prop-1-enyl]phenyl]-4-methyl-2H-chromen-7-ol

InChI

InChI=1S/C29H26F3NO2/c1-18-26-9-8-25(34)14-27(26)35-29(28(18)22-11-23(31)13-24(32)12-22)21-6-4-19(5-7-21)3-2-10-33-16-20(15-30)17-33/h2-9,11-14,20,29,34H,10,15-17H2,1H3/b3-2+/t29-/m0/s1

InChI Key

DVZLOPUYTKPWHJ-MPWQXXDYSA-N

Isomeric SMILES

CC1=C([C@@H](OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)/C=C/CN4CC(C4)CF)C5=CC(=CC(=C5)F)F

Canonical SMILES

CC1=C(C(OC2=C1C=CC(=C2)O)C3=CC=C(C=C3)C=CCN4CC(C4)CF)C5=CC(=CC(=C5)F)F

Origin of Product

United States

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